1,1,3,3-Tetramethyldisilazane
Overview
Description
1,1,3,3-Tetramethyldisilazane is an organosilicon compound that is part of a broader class of compounds known as disilazanes. These compounds typically contain silicon-nitrogen bonds and have been the subject of various studies due to their interesting chemical properties and potential applications in synthesis and materials science.
Synthesis Analysis
The synthesis of related tetramethyl-disilane compounds has been explored in several studies. For instance, 1,2-dihydroxy-tetramethyldisilane was synthesized by hydrolysis of 1,2-dichloro-tetramethyldisilane, showcasing the reactivity of Si-Cl bonds towards water and the formation of Si-OH groups . Another synthesis involved the reaction of 1,2-dilithiocarborane with dichlorotetramethyldisilane to produce a novel carborane compound with a strained disilane structure . These syntheses highlight the versatility of disilane compounds and their potential as building blocks for more complex structures.
Molecular Structure Analysis
The molecular structure of disilane compounds can vary significantly depending on the substituents attached to the silicon atoms. For example, 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane exhibits different conformations in the solid, liquid, and gas phases, indicating the influence of intermolecular forces and the environment on the molecular geometry . Cyclodisilazanes with planar four-membered rings and nearly planar configurations at the nitrogen atoms have been reported, demonstrating the structural diversity within the disilazane family .
Chemical Reactions Analysis
Disilane compounds participate in a variety of chemical reactions. For instance, 1,1,2,2-tetramethyldisilane reacts with group VIII metal carbonyls, forming stable products and indicating the reactivity of the Si-Si bond towards transition metal compounds . Oxidation reactions have also been observed, such as the oxidation of a tetraphenyl-disilane compound to form a siloxane structure . Hydrosilylation reactions involving tetramethyldisilazanes have been used to synthesize large macrocycles, showcasing the utility of disilazanes in forming complex cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of disilane and disilazane compounds are influenced by their molecular structures. For example, 1,2-dihydroxy-tetramethyldisilane forms a two-dimensional network through hydrogen bonding in its crystal form, indicating the potential for solid-state organization . The metastable ion study of hexamethyldisilazane and 1,1,3,3-tetramethyldisilazane revealed characteristic fragmentations and the scrambling of methyl groups, providing insights into the stability and decomposition pathways of these compounds . Additionally, the reactivity of disilanes with olefins in the presence of peroxides or ultraviolet light has been characterized, further contributing to the understanding of their chemical behavior .
Scientific Research Applications
Intramolecular Hydrosilation
- Scientific Field: Organic Chemistry
- Application Summary: 1,1,3,3-Tetramethyldisilazane is used in the intramolecular hydrosilation of allyl alcohols, homoallyl alcohols, and homopropargyl alcohols .
- Methods of Application: While the exact procedures can vary, the general process involves reacting the alcohol with 1,1,3,3-Tetramethyldisilazane in the presence of a catalyst to facilitate the hydrosilation reaction .
- Results: This process allows for the regio- and stereoselective synthesis of polyols .
Functionalization of Multi-Wall Carbon Nanotubes (MWCNTs)
- Scientific Field: Nanotechnology
- Application Summary: 1,1,3,3-Tetramethyldisilazane (TMDS) is used to functionalize multi-wall carbon nanotubes (MWCNTs) .
- Methods of Application: The exact procedures can vary, but generally, MWCNTs are treated with TMDS to attach the molecule to the surface of the nanotubes .
- Results: The functionalization of MWCNTs with TMDS can alter the properties of the nanotubes, potentially enhancing their utility in various applications .
Gas Chromatographic Derivatizing Reagent
- Scientific Field: Analytical Chemistry
- Application Summary: 1,1,3,3-Tetramethyldisilazane is used as a gas chromatographic derivatizing reagent .
- Methods of Application: The compound is used to react with the analyte of interest to form a derivative that is more amenable to gas chromatographic analysis .
- Results: This process can improve the resolution and detection of certain compounds in gas chromatography .
Synthesis of Dimethylphenoxysilane
- Scientific Field: Organic Chemistry
- Application Summary: 1,1,3,3-Tetramethyldisilazane reacts with phenol to prepare dimethylphenoxysilane .
- Methods of Application: The exact procedures can vary, but generally, phenol is reacted with 1,1,3,3-Tetramethyldisilazane to form dimethylphenoxysilane .
- Results: Dimethylphenoxysilane is a useful compound in various chemical syntheses .
Electronic Industry
- Scientific Field: Electronics
- Methods of Application: The exact procedures can vary depending on the specific application within the electronics industry .
- Results: The outcomes can vary depending on the specific application within the electronics industry .
Polymer Industry
Safety And Hazards
properties
InChI |
InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAPAVRQYYSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884860 | |
Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyldisilazane | |
CAS RN |
15933-59-2 | |
Record name | ((Dimethylsilylamino)-methylsilyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethyldisilazane | |
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Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(dimethylsilyl)-1,1-dimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFU9TKU6LA | |
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Citations
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